1-(2,4-Dimethoxybenzyl)piperazine 2HCl
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Overview
Description
1-[(2,4-Dimethoxyphenyl)methyl]piperazine is a chemical compound belonging to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 1-[(2,4-dimethoxyphenyl)methyl]piperazine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]piperazine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine: Similar structure but with a chlorophenyl group instead of a dimethoxyphenyl group.
1-[(3,4-Dimethoxyphenyl)methyl]piperazine: Similar structure but with different positions of the methoxy groups on the phenyl ring.
Uniqueness
1-[(2,4-Dimethoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H22Cl2N2O2 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H |
InChI Key |
LPWOBBWTLJUEBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)OC.Cl.Cl |
Origin of Product |
United States |
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